molecular formula C7H4Br2O3 B020960 2,5-Dibromo-4-hydroxybenzoic acid CAS No. 101421-19-6

2,5-Dibromo-4-hydroxybenzoic acid

Cat. No.: B020960
CAS No.: 101421-19-6
M. Wt: 295.91 g/mol
InChI Key: NDEWEMOLYCSDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-hydroxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzoic acid core. This compound is a derivative of hydroxybenzoic acid and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, at elevated temperatures ranging from 75°C to 100°C . The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 5 positions of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the hydroxyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of debrominated hydroxybenzoic acids.

Scientific Research Applications

2,5-Dibromo-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 4-Hydroxy-3,5-dibromobenzoic acid
  • 2,5-Dichloro-4-hydroxybenzoic acid

Comparison: 2,5-Dibromo-4-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,5-dibromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEWEMOLYCSDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649909
Record name 2,5-Dibromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-19-6
Record name 2,5-Dibromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 4
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 5
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 6
2,5-Dibromo-4-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.